3-(Pyrimidin-2-yl)propan-1-ol

Description

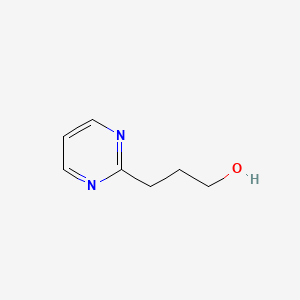

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLVIRIPSFVHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450344 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-09-6 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-(Pyrimidin-2-yl)propan-1-ol

The construction of this compound can be achieved through several synthetic routes, primarily involving the formation of the carbon-nitrogen bond between the pyrimidine (B1678525) ring and the propanol (B110389) moiety.

A common and effective method for the synthesis of 2-substituted pyrimidines is through the nucleophilic aromatic substitution (SNAr) reaction on a pyrimidine ring activated with a suitable leaving group. For the preparation of this compound, a logical approach involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine, with 3-amino-1-propanol. This reaction leverages the electrophilic nature of the C2 position of the pyrimidine ring, which is susceptible to attack by nucleophiles.

Alternatively, a related synthetic pathway starts from 2-aminopyrimidine (B69317), which can be reacted with an acrylic acid derivative. For instance, the reaction of 2-aminopyrimidine with methyl acrylate (B77674) can yield methyl 3-(pyrimidin-2-ylamino)propanoate researchgate.net. Subsequent reduction of the ester functionality would provide the desired this compound.

The key starting materials for these syntheses are readily available commercial compounds, making these routes practical for laboratory-scale synthesis.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

| 2-Chloropyrimidine | C₄H₃ClN₂ | Electrophile in SNAr reaction |

| 3-Amino-1-propanol | C₃H₉NO | Nucleophile in SNAr reaction |

| 2-Aminopyrimidine | C₄H₅N₃ | Starting material for alternative route |

| Methyl Acrylate | C₄H₆O₂ | Reactant with 2-aminopyrimidine |

The efficiency of the nucleophilic aromatic substitution reaction is influenced by several factors, including the solvent, temperature, and the presence of a base. The reaction between a 2-halopyrimidine and an amine is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

The addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is typically required to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The reaction temperature can be varied, with elevated temperatures often employed to accelerate the rate of substitution, particularly if the nucleophile is not highly reactive youtube.com. However, careful optimization is necessary to minimize potential side reactions.

In the case of using 2-aminopyrimidine and methyl acrylate, the initial Michael addition is often catalyzed by an acid, such as acetic acid researchgate.net. The subsequent reduction of the ester can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Optimization of these reaction parameters is crucial for maximizing the yield and selectivity of this compound. This involves systematically varying the solvent, base, temperature, and reaction time to identify the conditions that provide the highest conversion of starting materials to the desired product with minimal formation of impurities.

Derivatization and Structural Modification Approaches

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially interesting biological or material properties.

The aminopropanol (B1366323) linkage is a key structural feature of 3-(pyrimidin-2-ylamino)propan-1-ol, a closely related derivative. This linkage can be further functionalized. For example, the secondary amine can undergo N-alkylation or N-acylation reactions to introduce additional substituents. The terminal hydroxyl group can be esterified, etherified, or converted to other functional groups, providing a handle for attaching other molecular fragments. The synthesis of 3-(pyrimidin-2-ylamino)propanehydrazide from the corresponding propanoate ester demonstrates the utility of this linkage for further elaboration researchgate.net.

The pyrimidine ring itself can be further functionalized. While the C2 position is occupied, the C4 and C6 positions of the pyrimidine ring are also susceptible to nucleophilic aromatic substitution, especially if activated by an electron-withdrawing group or if a leaving group is present at these positions. The reactivity of halogens at different positions on the pyrimidine ring generally follows the order 4- > 2- > 5- for nucleophilic displacement stackexchange.com. This allows for the selective introduction of various nucleophiles, such as amines, thiols, or alkoxides, at these positions to create more complex pyrimidine derivatives. For instance, if starting from a 2,4-dichloropyrimidine, the reaction with 3-amino-1-propanol could potentially be directed to occur selectively at either the C2 or C4 position by carefully controlling the reaction conditions.

The functional groups on the this compound molecule can participate in cyclocondensation reactions to form fused heterocyclic systems. For example, the amino group in the related 3-(pyrimidin-2-ylamino)propan-1-ol can react with bifunctional electrophiles to construct new rings. The reaction of a pyrimidine derivative with reagents like chloroacetyl chloride can lead to the formation of fused thiazolo[3,2-a]pyrimidine systems asianpubs.org. Similarly, multicomponent reactions involving the pyrimidine core can be employed to build complex fused structures, a strategy widely used in the synthesis of diverse heterocyclic libraries mdpi.comscielo.org.mx. These reactions significantly expand the structural diversity of compounds that can be accessed from the this compound scaffold.

Design Principles for Analogues and Derivatives with Enhanced Biological Activity

The design of analogues and derivatives of this compound is guided by established principles in medicinal chemistry aimed at enhancing biological activity, such as antimicrobial or anticancer effects. The pyrimidine core is a crucial pharmacophore, and its modification is a key strategy. nih.govorientjchem.orgresearchgate.net

Research into pyrimidine derivatives has shown that biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring and associated side chains. researchgate.net Key design strategies include:

Modification of the Pyrimidine Core: The pyrimidine ring itself can be considered a central scaffold. Introducing various substituents at different positions can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. nih.govresearchgate.net

Isosteric Replacement: The pyrrolo[2,3-d]pyrimidine core, an isostere of the purine (B94841) heterocycle, is a widely used pharmacophore in drug design, particularly for anticancer agents. nih.gov This suggests that fusing other rings to the pyrimidine base of this compound could be a viable strategy.

Introduction of Functional Groups: The introduction of electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can significantly alter the biological efficacy of pyrimidine compounds. researchgate.net For instance, studies on pyrrolo[2,3-d]pyrimidines indicate that selective halogenation can enhance cytotoxic potential. mdpi.com

Structural Diversification: Creating derivatives with varied linkers or by forming dimers can lead to improved anticancer activity. nih.gov For example, modifying aliphatic or using π-electron-rich aromatic linkers between two pyrimidine heterocycles is a strategy explored to enhance biological effects. nih.gov

Regioisomeric Variation: Altering the arrangement of substituents can lead to more potent compounds. Studies comparing pyrrolo[3,2-d]pyrimidine analogs with their pyrrolo[2,3-d]pyrimidine regioisomers found that the former were more potent as microtubule depolymerizing agents. nih.gov

These principles guide the rational design of novel molecules based on the this compound structure to optimize their therapeutic potential.

Table 1: Design Strategies for Pyrimidine Analogues

| Strategy | Description | Desired Outcome | Reference |

|---|---|---|---|

| Core Modification | Introducing substituents onto the pyrimidine ring. | Modulate electronic and steric properties to improve target binding. | nih.govresearchgate.net |

| Bioisosteric Replacement | Replacing the pyrimidine ring with a related heterocycle like pyrrolo[2,3-d]pyrimidine. | Access different biological targets or improve pharmacokinetic properties. | nih.gov |

| Functional Group Variation | Adding groups like halogens or methoxy (B1213986) moieties. | Enhance potency, selectivity, or metabolic stability. | researchgate.netmdpi.com |

| Dimerization/Linker Modification | Connecting two heterocyclic units with various linkers. | Improve binding affinity or explore new binding modes. | nih.gov |

| Regioisomer Synthesis | Changing the attachment points of functional groups or fused rings. | Discover more potent or selective isomers. | nih.gov |

Advanced Characterization Techniques for Synthetic Products

The confirmation of the chemical structure and purity of synthesized this compound and its derivatives is achieved through a combination of sophisticated analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to verify the successful synthesis of target pyrimidine compounds. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrimidine ring and the aliphatic propanol side chain. The aromatic protons typically appear in the downfield region, while the methylene (B1212753) (CH₂) and hydroxyl (OH) protons of the side chain resonate in the upfield region. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with neighboring protons, are crucial for confirming the connectivity of the atoms. Diastereomeric ratios of synthesized chiral compounds can also be determined by analyzing the integration of signals in ¹H NMR spectra. acs.org

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H (1H, position 5) | ~7.2-7.4 | Triplet (t) |

| Pyrimidine-H (2H, positions 4,6) | ~8.6-8.8 | Doublet (d) |

| -CH₂- (alpha to OH) | ~3.6-3.8 | Triplet (t) |

| -CH₂- (beta to OH) | ~1.9-2.1 | Multiplet (m) |

| -CH₂- (gamma to OH, alpha to ring) | ~2.9-3.1 | Triplet (t) |

¹³C NMR spectroscopy complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. nih.gov

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. nih.gov The molecular formula of the compound is C₇H₁₀N₂O, corresponding to a monoisotopic mass of approximately 138.08 Da. chemscene.com In mass spectra, the presence of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 138 or 139, respectively, confirms the molecular weight of the synthesized product. researchgate.netuni.lu

The fragmentation pattern provides a fingerprint of the molecule. For this compound, fragmentation of the propanol side chain is expected. A prominent fragment is often the base peak, which for propan-1-ol is at m/z 31, corresponding to [CH₂OH]⁺. docbrown.info This and other fragments help to confirm the structure of the side chain.

Table 3: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 260441-09-6 | chemscene.comchemshuttle.com |

| Molecular Formula | C₇H₁₀N₂O | chemscene.com |

| Molecular Weight | 138.17 g/mol | chemscene.com |

| Monoisotopic Mass | 138.07932 Da | uni.lu |

| Predicted [M+H]⁺ m/z | 139.08660 | uni.lu |

| Predicted [M-H]⁻ m/z | 137.07204 | uni.lu |

Table 4: Predicted Mass Spectrum Fragments for this compound

| Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₇H₁₀N₂O]⁺ | 138 |

| Loss of water | [C₇H₈N₂]⁺ | 120 |

| Loss of propanol side chain | [C₄H₃N₂]⁺ | 79 |

| Side chain fragment | [CH₂OH]⁺ | 31 |

Infrared Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. researchgate.net The aliphatic C-H stretching vibrations of the propanol chain would appear in the 2850-3000 cm⁻¹ range. Finally, absorptions corresponding to the C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. nih.gov

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) | researchgate.net |

| Alkyl (C-H) | Stretch | 2850 - 3000 | researchgate.net |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1400 - 1600 | nih.gov |

| Alcohol (C-O) | Stretch | 1050 - 1260 | researchgate.net |

X-ray Single Crystal Structure Analysis for Absolute Configuration and Conformation

For compounds that can be crystallized, X-ray Single Crystal Structure Analysis provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and the absolute configuration and conformation of the molecule. While not always feasible if a suitable single crystal cannot be grown, it is the gold standard for structural proof. In studies of related heterocyclic compounds, X-ray crystallography has been instrumental in elucidating structural features that correlate with biological activity, thereby enhancing the understanding of structure-activity relationships (SAR).

Compound Index

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Pyridinepropanol |

| 3-Amino-2-(pyrimidin-4-yl)propan-1-ol |

| 3-[(Pyridin-2-yl)amino]propan-1-ol |

| 3-(pyrazin-2-yl)propan-1-ol |

| 3-(Pyrimidin-2-ylmethylamino)propan-1-ol |

| 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine |

| 2-(Pyridin-3-yl)propan-2-ol |

| Propan-1-ol |

| 3-amino-1-propanol |

| Pyrrolo[2,3-d]pyrimidines |

| Pyrrolo[3,2-d]pyrimidines |

Biological Activity and Pharmacological Relevance of 3 Pyrimidin 2 Yl Propan 1 Ol Derivatives

Anticancer and Antitumor Activities

The development of novel anticancer agents is a critical area of research, and pyrimidine (B1678525) derivatives have emerged as a promising class of compounds. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell proliferation and survival.

In vitro Cytotoxicity Profiling across Various Cancer Cell Lines

A crucial step in the evaluation of potential anticancer drug candidates is the assessment of their cytotoxic effects against a panel of human cancer cell lines. Studies on various pyrimidine derivatives have demonstrated significant in vitro activity.

For instance, a series of novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed promising cytotoxic effects against four different cancer cell lines, with IC50 values in the range of 29 to 59 µM. nih.gov Another study on 4,6-diarylpyrimidin-2(1H)-ol and -thiol derivatives reported concentration-dependent cell death in the human lung epithelial cancer cell line (A549), with IC50 values ranging from 16.7 to 41.5 µg/mL. cumhuriyet.edu.tr

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated for their cytotoxic effects on HepG-2, PC-3, and HCT116 cancer cell lines, with some compounds showing significant efficacy. ekb.eg Similarly, derivatives based on indazol-pyrimidine have demonstrated potent anticancer activity against MCF-7, A549, and Caco2 cell lines, with IC50 values as low as 1.629 µM. ekb.eg Thieno[2,3-d]pyrimidine derivatives have also been identified as having notable toxicity against the MCF-7 breast cancer cell line. ekb.eg

| Derivative Class | Cell Line(s) | IC50 Values |

| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Four different cancer cell lines | 29 to 59 µM nih.gov |

| 4,6-Diarylpyrimidin-2(1H)-ol and -thiol derivatives | A549 (Human lung cancer) | 16.7 to 41.5 µg/mL cumhuriyet.edu.tr |

| Pyrazolo[1,5-a]pyrimidine derivatives | HCT-116 and PC-3 | Not specified ekb.eg |

| Indazol-pyrimidine derivatives | MCF-7, A549, Caco2 | As low as 1.629 µM ekb.eg |

| Thieno[2,3-d] pyrimidines | MCF-7 (Breast cancer) | ~18.87 μg/mL ekb.eg |

| Pyrimidine-bridging combretastatin (B1194345) derivatives | MCF-7 and A549 | 3.38 µM to 4.67 µM ekb.eg |

In vivo Antitumor Efficacy Studies in Xenograft Models

While in vitro studies provide valuable preliminary data, the evaluation of a compound's antitumor efficacy in living organisms is a critical next step. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.

Research on pyrazolo[3,4-d]pyrimidine prodrugs has shown that this chemical modification can lead to a favorable pharmacokinetic profile and good efficacy in an orthotopic mouse model of glioblastoma. unisi.it This highlights the potential of pyrimidine derivatives in treating aggressive cancers in a preclinical setting.

Targeting Specific Kinases and Oncogenic Signaling Pathways (e.g., JAK2, PI3Kδ, KRAS)

The anticancer activity of many pyrimidine derivatives can be attributed to their ability to inhibit specific protein kinases that are often dysregulated in cancer. The Janus kinase (JAK) family, including JAK1, JAK2, JAK3, and Tyk2, plays a pivotal role in cytokine signaling pathways that are crucial for cell growth and differentiation. google.com

Pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed and investigated as inhibitors of the Janus Kinase (JAK) family. google.com These compounds can interfere with the signaling cascades that contribute to cancer cell proliferation. One study identified a potent pyrrolo[2,3-d]pyrimidine derivative, compound 5k, as a multi-targeted kinase inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov Mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in HepG2 cells. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidines are known to be potent protein kinase inhibitors with promising antitumor activity. unisi.it The development of pyrazolopyrimidin-2-yl derivatives has also been pursued to identify novel JAK inhibitors. google.com The inhibition of these kinases disrupts oncogenic signaling and can lead to the suppression of tumor growth.

Antimicrobial Activities

In addition to their anticancer properties, pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, making them valuable scaffolds for the development of new antibacterial and antifungal agents.

Antibacterial Spectrum and Potency Investigations

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Pyrimidine derivatives have shown promise in this area. Studies have indicated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives have demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant bacterial strains.

Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested against a range of pathogens, with two compounds showing potent activity (2-16 mg/L) against multi-drug resistant Gram-positive organisms, including MRSA and VRE. nih.gov

| Derivative Class | Bacterial Strain(s) | Potency (MIC) |

| 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine derivatives | Resistant bacterial strains | <10 µg/mL |

| Thieno[2,3-d]pyrimidinediones | Multi-drug resistant Gram-positive organisms (MRSA, VRE) | 2-16 mg/L nih.gov |

Antifungal Efficacy and Related Mechanisms

Phytopathogenic fungi pose a significant threat to agriculture, and pyrimidine derivatives have been developed as effective fungicides. Several commercial fungicides, such as cyprodinil (B131803) and pyrimethanil, are based on the pyrimidine structure. nih.gov

Numerous studies have synthesized and evaluated novel pyrimidine derivatives for their in vitro antifungal activities against a wide range of phytopathogenic fungi. nih.gov The results have often indicated that many of these synthesized compounds possess potent fungicidal activities, sometimes exceeding that of commercial fungicides. nih.gov

The mechanism of antifungal action for some pyrimidine derivatives is thought to involve the inhibition of essential fungal enzymes. For instance, some derivatives of 2-allylphenol, a known respiration inhibitor, have shown enhanced antifungal activity against Botrytis cinerea. mdpi.com It is believed that these compounds may inhibit both the normal and alternative respiratory pathways of the fungus. mdpi.com

Antiviral Investigations

The pyrimidine framework is integral to many compounds investigated for their antiviral properties. Over the last decade, a multitude of pyrimidine derivatives have been synthesized and evaluated, demonstrating inhibitory effects against a broad array of viruses. nih.gov These include significant human pathogens such as influenza virus, hepatitis B and C (HBV/HCV), and Human Immunodeficiency Virus (HIV). nih.gov

Research has covered a wide range of viruses, with pyrimidine molecules being developed and tested against influenza, respiratory syncytial virus, rhinovirus, dengue virus, and herpes virus. nih.gov For instance, a series of substituted pyrimidine glycoside derivatives demonstrated moderate inhibition of HBV viral replication in a human hepatoblastoma cell line (HepG2 2.2.15). researchgate.net Further studies have identified 2-substituted 2-methylpyrimidin-5-yl-1,3,4-thiadiazole derivatives that show curative effects against the Tobacco Mosaic Virus (TMV). nih.gov The antiviral potential of these derivatives underscores the importance of the pyrimidine ring in the development of new therapeutic agents to combat viral infections. nih.gov

Table 1: Antiviral Activity of Pyrimidine Derivatives and Related Compounds

| Compound Class/Derivative | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Substituted Pyrimidine Glycosides | Hepatitis B Virus (HBV) | Showed moderate viral replication inhibition with mild cytotoxicity. | researchgate.net |

| 2-substituted 2-methylpyrimidin-5-yl-1,3,4-thiadiazole derivatives | Tobacco Mosaic Virus (TMV) | Demonstrated a curative effect superior to the commercial agent Ningnanmycin. | nih.gov |

| Imidazo[1,2-a]-pyridine and Imidazo[1,2-b]pyridazine derivatives | Bovine Viral Diarrhea Virus (BVDV), Hepatitis C Virus (HCV) | Compound 5a was a selective inhibitor of BVDV; derivative 5b showed activity in the HCV replicon system. | nih.gov |

| 2-hydroxy-2-trifluoromethylthiolane | Herpes Simplex Virus type 1 (HSV-1) | Significantly inhibited HSV-1 reproduction, suggesting interference with the formation of complete, infectious virus particles. | mdpi.com |

Specific Pathogen Targeting (e.g., Helicobacter pylori)

Helicobacter pylori, a Gram-negative bacterium, is a primary cause of gastritis, peptic ulcer disease, and is a major risk factor for gastric cancer. mdpi.com The rise of antibiotic resistance necessitates the discovery of novel therapeutic agents. mdpi.com While direct studies on 3-(Pyrimidin-2-yl)propan-1-ol derivatives against H. pylori are not prominent, research into other nitrogen-containing heterocyclic compounds highlights potential pathways for drug development.

For example, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated as potential anti-H. pylori agents, with some compounds showing higher activity than standard drugs. researchgate.net Similarly, a new quipazine (B1207379) derivative, N-(3-chlorobenzyl)-2-(piperazin-1-yl)quinolin-4-amine (compound 9c), displayed significant antibacterial properties against multiple H. pylori strains, including those resistant to metronidazole. mdpi.com These findings suggest that heterocyclic scaffolds are promising starting points for the development of new drugs to eradicate H. pylori. mdpi.comresearchgate.net

**Table 2: Activity of Heterocyclic Compounds Against *Helicobacter pylori***

| Compound Class/Derivative | Target | Key Findings | Reference |

|---|---|---|---|

| N-(3-chlorobenzyl)-2-(piperazin-1-yl)quinolin-4-amine | H. pylori (drug-resistant strains) | Displayed antibacterial properties with a MIC range of 2–4 µg/mL. | mdpi.com |

| 2-amino-1,3,4-thiadiazole derivatives | H. pylori | Reported to have significant anti-H. pylori effects, with some derivatives exceeding the activity of standard drugs. | researchgate.net |

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives are noted for their potential anti-inflammatory and analgesic properties. researchgate.net Research into structurally related compounds has provided evidence of these effects. For instance, a study on (6-acyl-2-benzothiazolinon-3-yl)acetamide/propanamide derivatives found that they could alleviate induced pain and suppress inflammation in animal models. turkjps.org

Another compound, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been identified as an anti-inflammatory agent that works by inhibiting the production of nitric oxide and tumor necrosis factor-alpha. nih.gov Furthermore, certain pyrrolidine-2,5-dione derivatives have demonstrated both potent anticonvulsant and significant antinociceptive (analgesic) activity in various pain models, including tonic, neurogenic, and neuropathic pain. nih.gov The mechanism for some of these compounds is thought to involve the inhibition of sodium and calcium currents. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Related Heterocyclic Derivatives

| Compound Class/Derivative | Activity | Mechanism/Model | Reference |

|---|---|---|---|

| (6-acyl-2-benzothiazolinon-3-yl)acetamide/propanamide derivatives | Analgesic & Anti-inflammatory | Alleviated pain in p-benzoquinone-induced writhing test and suppressed inflammation in Carrageenan-induced paw edema model. | turkjps.org |

| 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Anti-inflammatory | Inhibition of nitric oxide and tumor necrosis factor-alpha production. | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Antinociceptive & Anti-inflammatory | Showed efficacy in formalin-induced tonic pain, capsaicin-induced neurogenic pain, and carrageenan-induced inflammation. | nih.gov |

Other Significant Biological Activities

Antimalarial Potential

Malaria remains a major global health issue, and the emergence of drug-resistant Plasmodium falciparum strains drives the search for new antimalarial agents. nih.govnih.gov The pyrimidine scaffold and its bioisosteres are key structures in this research. Thieno[3,2-d]pyrimidine derivatives, for example, have been identified as dual-stage antiplasmodial agents, showing activity against both the blood stage of P. falciparum and the liver stage of P. berghei. nih.gov

In a strategy using bioisosterism, 1H-pyrazolo[3,4-b]pyridine derivatives were designed as structural analogs of the known antimalarial drug mefloquine. nih.gov These compounds were tested against both chloroquine-sensitive and resistant strains of P. falciparum and showed that the 1-H-pyrazolo[3,4-b]pyridine system is a viable bioisosteric framework for the quinoline (B57606) system in antimalarial drugs. nih.gov Additionally, substituted pyrido[2,3-d]pyridazines have been investigated due to their structural similarity to both pteridine (B1203161) and quinoline antimalarials. unm.edu

Table 4: Antimalarial Activity of Pyrimidine-Related Scaffolds

| Compound Class/Derivative | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 4-substituted thieno[3,2-d]pyrimidines | P. falciparum (erythrocytic stage), P. berghei (hepatic stage) | Displayed in vitro activity against both liver and blood stages of the malaria parasite. | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine derivatives | P. falciparum (chloroquine-sensitive and resistant) | Act as effective bioisosteres of the quinoline system found in mefloquine. | nih.gov |

| 5,8 substituted pyrido[2,3-d]pyridazines | Rodent malaria models | Synthesized as potential antimalarial agents based on structural similarities to known drugs. | unm.edu |

Anticonvulsant Investigations

Epilepsy is a chronic neurological disorder, and pharmacotherapy remains the primary treatment method. Pyrimidine derivatives are among the many heterocyclic compounds that have been investigated for anticonvulsant activity. researchgate.net Extensive research has focused on related structures, such as pyrrolidine-2,5-dione derivatives, which have shown broad-spectrum anticonvulsant properties in various animal seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govmdpi.com

One promising compound, a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative, exhibited potent anticonvulsant activity and was found to act through moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Other heterocyclic systems, including thiazole (B1198619) and oxadiazole derivatives, have also yielded compounds with significant anticonvulsant effects and low neurotoxicity. mdpi.com

Table 5: Anticonvulsant Activity of Various Heterocyclic Derivatives

| Compound Class/Derivative | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz | Showed potent activity, with an ED₅₀ value significantly lower than the reference drug valproic acid in the MES test. | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES, scPTZ, 6 Hz | Demonstrated broad-spectrum anticonvulsant properties, with one derivative also effective in a model of drug-resistant epilepsy. | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES, 6 Hz | The most active compound showed a more beneficial ED₅₀ than valproic acid. | mdpi.com |

| 1,3-benzothiazol-2-yl-semicarbazones | MES, scPTZ | Provided 100% protection in tests with no signs of neurotoxicity. | mdpi.com |

Antiplatelet and Antithrombotic Studies

Antiplatelet therapy is crucial for the prevention of thrombosis. While specific research on the antiplatelet and antithrombotic effects of this compound derivatives is limited, the activity of other nitrogen-containing heterocyclic compounds suggests potential in this area. For example, Cilostazol, a 2-oxoquinolone derivative, possesses both vasodilatory and antiplatelet properties. nih.gov It is also known to have antiproliferative effects, reducing smooth muscle cell proliferation after endothelial injury. nih.gov The mechanism of action is linked to an increase in intracellular cyclic AMP. This example illustrates the potential for heterocyclic scaffolds to serve as a basis for the development of novel antiplatelet and antithrombotic agents. nih.gov

Receptor Ligand Research (e.g., Histamine (B1213489) H3 Receptor)

The histamine H3 receptor (H3R) has emerged as a significant therapeutic target for a variety of neurological and psychiatric disorders. Consequently, there is substantial research interest in the discovery and development of novel H3R ligands. Within this context, derivatives of this compound have been investigated as potential scaffolds for the design of new H3R antagonists. The pyrimidine ring, a key structural feature, is recognized for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Research into non-imidazole H3R antagonists has led to the exploration of various chemical structures, including those based on a propan-1-ol backbone. For instance, a series of aliphatic and aromatic ether derivatives of 3-piperidinopropan-1-ol were synthesized and evaluated for their affinity at the recombinant human histamine H3 receptor. nih.gov These studies revealed that modifications to the terminal alcohol group of the propanol (B110389) chain could yield compounds with high in vitro affinities in the nanomolar range. nih.gov

In a notable study, various 2-aminopyrimidine (B69317) derivatives were synthesized and pharmacologically evaluated as H3R ligands. nih.gov This research focused on modifying the 2-amino position and the 4- and 6-positions of the pyrimidine ring, while incorporating a basic linker attached to a phenyl group. nih.gov Although not direct derivatives of this compound, these analogues share the core pyrimidine structure and a three-carbon chain, providing valuable structure-activity relationship (SAR) insights. For example, compounds were synthesized where a propoxy linker connected a piperidine (B6355638) moiety to a phenyl group, which was in turn attached to the 2-amino position of the pyrimidine ring. nih.gov

Further research has explored related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, inspired by marine natural products. researchgate.net These studies have demonstrated that the pyrimidine scaffold is a viable starting point for developing potent H3R ligands. The derivatization of these scaffolds, particularly with lipophilic groups and specific substitution patterns, has resulted in compounds with significantly high binding affinities, with Ki values in the low nanomolar range. researchgate.net The most potent compounds in one series of ether derivatives of 3-piperidinopropan-1-ol included the 4-(1,1-dimethylpropyl)phenyl ether, which exhibited a Ki value of 8.4 nM at the human H3R. nih.gov

These findings underscore the potential of pyrimidine-containing structures, including derivatives conceptually related to this compound, as a fruitful area for the discovery of novel and potent histamine H3 receptor antagonists. The general structure-activity relationships derived from these studies can guide the future design of more specific and effective therapeutic agents targeting the H3R.

Table of Research Findings on Related H3 Receptor Ligands

| Compound Name/Description | Structure | Receptor Target | Key Findings (e.g., K_i, ED_50) |

| 4-(1,1-dimethylpropyl)phenyl ether of 3-piperidinopropan-1-ol | human Histamine H3 Receptor | K_i = 8.4 nM nih.gov | |

| Ethyl ether of 3-piperidinopropan-1-ol | Histamine H3 Receptor | ED_50 = 1.0 mg/kg (in vivo) nih.gov | |

| N4-benzyl-N2-(4-(3-(piperidin-1-yl) propoxy)phenyl)pyrimidin-2,4-diamine | Histamine H3 Receptor | Synthesized and evaluated as an H3R ligand. nih.gov | |

| Pyrrolo[2,3-d]pyrimidine derivatives | Histamine H3 Receptor | Optimized compounds showed high binding affinities (Ki values of 6 nM and 7 nM). researchgate.net |

Mechanistic Insights and Molecular Interactions

Elucidation of Mechanisms of Action

The biological effects of compounds based on the 3-(Pyrimidin-2-yl)propan-1-ol scaffold are primarily due to their interaction with specific intracellular targets, which in turn modulates cellular signaling cascades.

Target Identification and Validation

Derivatives of this compound have been identified as inhibitors of the Janus kinase (JAK) family of enzymes. nih.govacs.orgnih.gov This family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), consists of intracellular tyrosine kinases that are essential for signaling from a multitude of cytokine receptors. nih.govresearchgate.net The JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is mediated by these kinases, is pivotal for immune responses and cell proliferation. nih.govacs.org The validation of JAKs as the primary targets comes from both enzymatic and cell-based assays, which show that inhibition of these kinases blocks the downstream signaling events. nih.govacs.orgnih.gov While JAK3 is predominantly expressed in hematopoietic cells, JAK1, JAK2, and TYK2 are found in a wider variety of cell types. researchgate.net

Enzymatic Inhibition Studies and Selectivity Profiling

Enzymatic assays are crucial for determining the potency and selectivity of these pyrimidine-based compounds against different JAK isoforms. nih.govacs.org These studies measure the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound needed to reduce the enzyme's activity by 50%.

The development of inhibitors with selectivity for specific JAK family members is a major focus of research, as this can lead to more targeted therapeutic effects and potentially fewer side effects. nih.govnih.govnih.gov For example, since JAK2 is involved in the signaling of hematopoietic growth factors, its inhibition can be associated with adverse events like anemia. nih.gov Consequently, there is significant interest in developing inhibitors that are selective for JAK1. nih.govnih.gov Research has demonstrated that specific pyrimidine (B1678525) derivatives can achieve high selectivity for JAK1 over other JAKs. nih.govnih.gov The selectivity profile of these inhibitors is often compared across different cell-free and cell-based assays to understand how their biochemical potency translates to functional cellular activity. nih.govresearchgate.net

| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| Derivative X | JAK1 | 2.1 | Selective for JAK1, with IC50 values of 12 nM for JAK2 and 923 nM for JAK3. nih.gov |

| Derivative Y | JAK3 | 2.1 | Exhibits high selectivity for JAK3. researchgate.net |

| Derivative Z | Pan-JAK | Varies | Inhibits multiple JAK isoforms with varying potency. nih.gov |

Cellular Pathway Modulation and Biological Cascade Interference

By inhibiting JAK enzymes, this compound derivatives interfere with the JAK-STAT signaling pathway. nih.govyoutube.comnih.gov This pathway is activated when a cytokine binds to its cell surface receptor, causing the associated JAKs to become activated. youtube.comyoutube.com These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. youtube.comacs.org Subsequently, the STATs are also phosphorylated by the JAKs, leading them to form dimers, translocate into the cell nucleus, and regulate the transcription of specific genes. youtube.comyoutube.comacs.org

Inhibition of JAKs by these compounds prevents the phosphorylation of STATs, thereby blocking the entire signaling cascade. youtube.com This interruption has been shown to reduce the production of pro-inflammatory cytokines. youtube.com The on-target effect in cells is often validated by measuring the inhibition of STAT phosphorylation in response to cytokine stimulation. For instance, a compound's ability to inhibit STAT5 phosphorylation induced by Interleukin-2 (IL-2) confirms its interference with the JAK1/JAK3 pathway. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies investigate how chemical modifications to the this compound scaffold affect its biological activity. These analyses are essential for optimizing the potency and selectivity of these inhibitors.

Impact of Pyrimidine Substitutions on Biological Efficacy

The pyrimidine ring is a core component of these inhibitors, and substitutions at its various positions can significantly influence biological efficacy. nih.govnih.govnih.gov The 2,4-disubstituted pyrimidine core is a common feature that binds to the hinge region of the kinase's ATP-binding pocket. nih.gov Strategic modifications to the pyrimidine scaffold can generate derivatives with enhanced affinity and selectivity for their biological targets. nih.gov

For example, SAR studies have explored a variety of substituents at the 2-position of the pyrimidine ring to improve physicochemical properties and in vivo efficacy. nih.gov It has been noted that the position of substituents on the pyrimidine nucleus greatly influences the resulting biological activities. nih.gov The introduction of different functional groups can lead to more potent and selective inhibitors. nih.govnih.gov

| Substitution on Pyrimidine Ring | Effect on Activity | Rationale |

|---|---|---|

| Varying 2-position substituents | Modulates potency and physicochemical properties. nih.gov | Aims to improve target binding and pharmacokinetic profile. nih.gov |

| Modifications at C4 and C5 positions | Can lead to potent and selective JAK3 inhibitors. nih.gov | Optimization of interactions within the kinase active site. nih.gov |

| Introduction of a 3-hydroxyphenyl group at C-2 and a morpholine (B109124) group at C-4 | Can provide a better understanding of selectivity determinants for PI3K/mTOR, a related kinase family. nih.gov | Serves as a reference for understanding kinase selectivity. nih.gov |

Role of the Propanol (B110389) Moiety and Alkyl Chain Length in Biological Activity

The propanol moiety and the length of the alkyl chain are critical for the biological activity of these compounds. researchgate.net While the core pyrimidine structure interacts with the ATP-binding site, the side chains can interact with other regions of the kinase, influencing both potency and selectivity.

Studies on related structures, such as 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones, have shown that a lipophilic side chain of a certain length (C5 to C12) is necessary to maintain significant antimicrobial activity, indicating the importance of this part of the molecule for biological function. acs.org Shortening the chain excessively can lead to a loss of activity. acs.org In the context of kinase inhibition, the propanol group itself can be a key interaction point. The amphipathic nature of propranolol, a drug containing a propanolamine (B44665) side chain, has been linked to its ability to inhibit protein kinase C, suggesting that this moiety can interact with the regulatory domain of a kinase. nih.gov The specific length and composition of the alkyl chain can dictate the optimal positioning of the molecule within the binding pocket. researchgate.netacs.org

Design Principles for Enhanced Potency and Selectivity

The development of derivatives of this compound with enhanced potency and selectivity is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, pharmacophore modeling, and bioisosteric replacement. While specific experimental data on the molecular interactions of this compound are not extensively available in the public domain, general strategies for modifying pyrimidine-based compounds can be applied to hypothesize design improvements.

Structure-Activity Relationship (SAR) Insights

The structure of this compound comprises three key components that can be systematically modified to explore the chemical space and optimize biological activity: the pyrimidine ring, the propanol linker, and the terminal hydroxyl group. SAR studies on analogous pyrimidine-containing molecules suggest that the position and nature of substituents on the pyrimidine ring significantly influence biological activity. nih.gov For instance, the introduction of various functional groups at positions 4, 5, and 6 of the pyrimidine ring can modulate binding affinity and selectivity for a target protein.

The propan-1-ol side chain acts as a linker between the pyrimidine core and a potential interaction point. The length and flexibility of this linker are critical. researchgate.netscilit.comjohnshopkins.edu Altering the linker length or introducing rigidity, for example through the incorporation of double bonds or cyclic structures, can impact how the molecule fits into a binding pocket and can affect the entropic penalty of binding. researchgate.netscilit.comjohnshopkins.edu The terminal hydroxyl group is a potential hydrogen bond donor and acceptor, which could be crucial for anchoring the molecule to a biological target. koreascience.kr

Pharmacophore Modeling and Molecular Docking

Pharmacophore modeling and molecular docking are computational techniques used to understand the three-dimensional arrangement of essential features for biological activity and to predict the binding mode of a ligand to a receptor. koreascience.krnih.govmdpi.comremedypublications.com For a hypothetical target, a pharmacophore model for this compound derivatives might include a hydrogen bond acceptor (the pyrimidine nitrogens), a hydrogen bond donor/acceptor (the terminal hydroxyl group), and a hydrophobic region (the propyl chain and pyrimidine ring). koreascience.kr Docking studies with known targets for other pyrimidine derivatives, such as kinases or dehydrogenases, could provide insights into potential binding poses and key interactions that could be enhanced. nih.govresearchgate.net These computational approaches can guide the rational design of new analogs with improved potency. remedypublications.com

Bioisosteric Replacement

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govnih.gov For this compound, the pyrimidine ring itself could be considered a bioisostere of a purine (B94841) ring, which is found in many endogenous molecules like ATP. nih.govnih.gov This mimicry may allow it to interact with ATP-binding sites in enzymes like kinases. nih.govnih.gov

Further modifications could involve replacing the pyrimidine ring with other heterocyclic systems such as pyridine, triazole, or pyrazole (B372694) to explore different interaction patterns and physicochemical properties. nih.govacs.org The propanol side chain could also be subject to bioisosteric replacement. For example, replacing the ether-like linkage with an amide or sulfonamide could introduce different hydrogen bonding capabilities and conformational constraints.

The following hypothetical data table illustrates how these design principles could be applied to generate derivatives of this compound and evaluate their potential for enhanced potency. The target and activity values are illustrative and based on common targets for pyrimidine-based inhibitors.

| Compound Name | Modification from Parent Compound (this compound) | Design Rationale | Hypothetical Target | Predicted IC₅₀ (nM) |

| 4-Chloro-2-(3-hydroxypropyl)pyrimidine | Addition of a chlorine atom at the 4-position of the pyrimidine ring. | Introduction of a halogen to potentially form halogen bonds and increase lipophilicity for improved binding. | Kinase X | 500 |

| 3-(4-Aminopyrimidin-2-yl)propan-1-ol | Addition of an amino group at the 4-position of the pyrimidine ring. | Introduction of a hydrogen bond donor to probe for additional interactions in the binding site. | Kinase Y | 250 |

| 3-(Pyrimidin-2-yl)propane-1,2-diol | Addition of a second hydroxyl group to the propyl chain. | Increase hydrophilicity and potential for additional hydrogen bonding. | Dehydrogenase Z | 750 |

| 2-(3-Hydroxypropyl)-N-methylpyrimidin-4-amine | Replacement of a hydrogen with a methyl group on the 4-amino substituent. | Fine-tuning of basicity and steric bulk to optimize interactions. | Kinase Y | 100 |

| 3-(Thiazol-2-yl)propan-1-ol | Bioisosteric replacement of the pyrimidine ring with a thiazole (B1198619) ring. | Altering the heterocyclic core to explore different electronic distributions and potential interactions. | Kinase X | >1000 |

| (E)-3-(Pyrimidin-2-yl)prop-2-en-1-ol | Introduction of a double bond in the propyl linker. | Increasing rigidity of the linker to reduce conformational flexibility and potentially improve binding affinity. | Dehydrogenase Z | 400 |

Table 1. Hypothetical derivatives of this compound and the design principles behind their modifications. This table is for illustrative purposes only and the data presented is not based on experimental results.

By systematically applying these design principles, new analogs of this compound can be synthesized and tested to build a comprehensive SAR. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of potent and selective drug candidates.

Computational Chemistry and Molecular Modeling

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a potential drug molecule (ligand) and its biological target, typically a protein.

While specific molecular docking studies on 3-(Pyrimidin-2-yl)propan-1-ol are not extensively documented in publicly available literature, the methodology is widely applied to pyrimidine (B1678525) derivatives to predict their binding affinities and modes to various protein targets. For instance, studies on other pyrimidine-based compounds have utilized molecular docking to investigate their potential as kinase inhibitors. nih.govmdpi.com In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling. The ligand, in this case, this compound, would be docked into the active site of the protein. The results would provide a docking score, indicating the binding affinity, and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein. researchgate.netplos.org For example, docking studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against the α-amylase enzyme revealed robust binding scores and affinities, with the most potent compound exhibiting a docking score of -7.43 kcal/mol. plos.org

The pyrimidine ring in this compound can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. The hydroxyl group can serve as both a hydrogen bond donor and acceptor. These features suggest that this compound could form stable interactions within a protein's binding pocket.

Table 1: Illustrative Docking Data for Pyrimidine Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-amylase | -7.43 | Hydrogen bonds, Hydrophobic interactions |

| Isatin-pyrrolo[2,3-d]pyrimidine | EGFR, VEGFR2, Her2 | Not specified | Not specified |

| 3-Benzoyl imidazo[1,2-a]pyrimidines | CYP51 from Candida spp. | Not specified | Hydrophilic, hydrophobic, and electrostatic interactions |

This table provides examples from studies on related pyrimidine derivatives to illustrate the type of data obtained from molecular docking studies.

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. These calculations can provide information on parameters such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Homology Modeling and Protein-Ligand Binding Interface Analysis

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a model based on the known structure of a homologous protein (a template). This approach is particularly useful for studying the interaction of ligands with proteins whose structures have not been solved experimentally. nih.gov

Cheminformatics Approaches in Drug-Likeness and Lead Optimization

Cheminformatics involves the use of computational methods to analyze chemical data. A key application in drug discovery is the assessment of "drug-likeness," which helps to prioritize compounds with favorable physicochemical properties for further development. One of the most common set of rules for evaluating drug-likeness is Lipinski's Rule of Five. arxiv.org

The physicochemical properties of this compound can be calculated to assess its drug-likeness.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | 138.17 g/mol | ≤ 500 |

| LogP (octanol-water partition coefficient) | 0.4015 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Rotatable Bonds | 3 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | ≤ 140 Ų |

Data sourced from a computational chemistry data provider. chemscene.com

Based on these calculated properties, this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. chemscene.com Its low molecular weight and moderate number of rotatable bonds indicate good potential for absorption and distribution. The Topological Polar Surface Area (TPSA) is also within the desirable range for good intestinal absorption. researchgate.net

Cheminformatics tools are also vital for lead optimization. If initial screening identifies this compound as a hit compound, its structure can be systematically modified in silico to improve potency, selectivity, and pharmacokinetic properties. This involves creating a library of virtual analogs and evaluating their properties computationally before undertaking their chemical synthesis, thereby saving time and resources. mdpi.com

Advanced Research Perspectives and Future Directions

Development of Novel Therapeutic Agents Based on the 3-(Pyrimidin-2-yl)propan-1-ol Scaffold

The pyrimidine (B1678525) nucleus is a cornerstone in the development of a wide array of therapeutic agents due to its diverse biological activities. gsconlinepress.comresearchgate.netwjarr.com The this compound scaffold, in particular, offers a versatile platform for the design of new drugs. The inherent properties of the pyrimidine ring have made it a popular choice for targeting a variety of biological molecules to address different therapeutic needs. gsconlinepress.com

Researchers are actively exploring the synthesis of novel derivatives based on this scaffold to target a range of diseases. The pyrimidine core is a structural component of essential biomolecules, which underpins its significance in medicinal chemistry. rasayanjournal.co.in Modifications to the this compound structure could lead to the discovery of potent agents for numerous conditions, including cancer, infectious diseases, and inflammatory disorders. gsconlinepress.comresearchgate.netnih.gov For instance, pyrimidine derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netwjarr.comnih.gov The development of new analogs from this scaffold could yield compounds with enhanced efficacy and selectivity for their respective targets.

Table 1: Investigated Therapeutic Applications of Pyrimidine Scaffolds

| Therapeutic Area | Examples of Investigated Activities | Key Findings |

| Oncology | Anticancer, Antiproliferative | Pyrimidine derivatives have been shown to inhibit cancer cell lines and disrupt microtubule networks. nih.gov Some exhibit potent cytotoxicity against various cancer cells. nih.gov |

| Infectious Diseases | Antimicrobial, Antiviral, Antitubercular | Derivatives have demonstrated activity against various bacterial and fungal strains, as well as viruses like HCV and M. tuberculosis. nih.gov |

| Inflammation | Anti-inflammatory, Antioxidant | Certain pyrimidine compounds have shown potent anti-inflammatory and antioxidant properties. nih.gov |

| Neurological Disorders | CNS Protective Agents | Thienopyrimidine derivatives, a related class, have been explored for their neuroprotective effects. nih.gov |

This table is interactive. Click on the headers to sort the data.

Exploration of New Biological Targets and Disease Indications

The therapeutic potential of pyrimidine derivatives stems from their ability to interact with a wide range of biological targets. gsconlinepress.com The exploration of new biological targets for compounds derived from the this compound scaffold is a key area of future research. The structural similarity of the pyrimidine ring to purine (B94841) bases found in DNA and RNA suggests a broad scope of potential interactions with biological systems. nih.gov

Current research on related pyrimidine structures has identified several key enzyme families as potential targets. These include:

Protein Kinases: Many pyrimidine derivatives act as kinase inhibitors, which are crucial in cancer therapy for controlling cell signaling pathways. nih.govnih.gov

Dihydrofolate Reductase (DHFR): As inhibitors of DHFR, pyrimidine compounds can block the synthesis of nucleic acids, making them effective antimicrobial and anticancer agents. nih.gov

Other Enzymes: Various other enzymes involved in critical cellular processes are also targeted by pyrimidine derivatives. gsconlinepress.com

Identifying the specific molecular targets of this compound and its derivatives is crucial for understanding their mechanism of action and for the rational design of more effective drugs. This will likely involve a combination of computational modeling and experimental screening against a panel of biological targets to uncover novel therapeutic opportunities. nih.gov The wide range of biological activities reported for pyrimidine compounds suggests that derivatives of this compound could be developed for a multitude of disease indications, including but not limited to cancer, infectious diseases, and inflammatory conditions. researchgate.net

Integration of Multi-Omics Approaches in Pyrimidine Research

The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, integrated approach to understanding the complex biological effects of pyrimidine derivatives. northwestern.edu The application of multi-omics is set to revolutionize pyrimidine research by providing a holistic view of the cellular response to these compounds. youtube.com

By combining these different layers of biological information, researchers can:

Elucidate Mechanisms of Action: Multi-omics can help to identify the specific pathways and networks affected by a compound, moving beyond a single target to understand its broader biological impact. youtube.com

Discover Biomarkers: These approaches can uncover biomarkers that predict a patient's response to a particular pyrimidine-based drug, paving the way for personalized medicine. northwestern.edu

Identify New Drug Targets: By analyzing the global changes in a cell or organism upon treatment, new potential therapeutic targets can be identified. nih.gov

For instance, a multi-omics study on pyrimidine metabolism in lung adenocarcinoma has already demonstrated the power of this approach in identifying prognostic signatures. nih.gov Applying similar methodologies to study this compound and its derivatives will be crucial for accelerating their development from promising scaffolds to clinically effective therapeutic agents. The integration of data from these different omics fields presents computational challenges, but the potential rewards in terms of understanding and therapeutic development are immense. mdpi.com

Sustainable Synthesis and Green Chemistry Methodologies for Pyrimidine Derivatives

The chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. rasayanjournal.co.injmaterenvironsci.com The development of green chemistry methodologies for the synthesis of this compound and its derivatives is a critical area of research. Traditional methods for synthesizing pyrimidines often involve hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in

Modern, sustainable approaches aim to overcome these limitations by employing techniques such as:

Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields. rasayanjournal.co.in

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency. jmaterenvironsci.com

Multicomponent Reactions: These reactions combine three or more reactants in a single step, reducing waste and simplifying procedures. rasayanjournal.co.in

Green Catalysts and Solvents: The use of non-toxic, biodegradable catalysts and solvents, such as water or ionic liquids, minimizes environmental impact. rasayanjournal.co.inmdpi.com

These green chemistry principles not only make the synthesis of pyrimidine derivatives more environmentally friendly but can also lead to more efficient and cost-effective production processes. rasayanjournal.co.inresearchgate.net The adoption of these sustainable methodologies will be essential for the large-scale production of any new therapeutic agents developed from the this compound scaffold.

Table 2: Green Chemistry Approaches for Pyrimidine Synthesis

| Green Chemistry Method | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction times, higher yields, and cleaner reactions. rasayanjournal.co.in |

| Ultrasonic Irradiation | Employs high-frequency sound waves to promote chemical reactions. | Increased reaction rates and yields. jmaterenvironsci.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel. | Higher atom economy, reduced waste, and simplified workup. rasayanjournal.co.in |

| Use of Green Catalysts | Employs environmentally benign catalysts. | Avoids toxic heavy metals and hazardous reagents. rasayanjournal.co.in |

| Solvent-Free Reactions | Reactions are conducted without a solvent. | Eliminates solvent waste and can lead to higher reactivity. mdpi.comnih.gov |

| Aqueous Media | Uses water as the reaction solvent. | Environmentally friendly, safe, and inexpensive. jmaterenvironsci.com |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What are the established synthetic pathways for 3-(Pyrimidin-2-yl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyrimidine derivatives with propanol precursors. Common routes include:

- Nucleophilic substitution : Reacting 2-chloropyrimidine with 3-hydroxypropanenitrile under basic conditions (e.g., K₂CO₃ in DMF) .

- Grignard addition : Using pyrimidin-2-ylmagnesium bromide with epoxide intermediates .

| Route | Catalyst/Solvent | Yield | Purity |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃/DMF, 80°C | 65-70% | >95% |

| Grignard addition | THF, -20°C to RT | 50-55% | 90-92% |

Key variables affecting yield include temperature, solvent polarity, and stoichiometry. Purification via column chromatography (silica gel, EtOAc/hexane) is critical to isolate the product .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 153.1 (calculated for C₇H₁₀N₂O). Discrepancies in fragmentation patterns may indicate impurities .

- IR : Confirm O-H stretch (~3300 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

Contradictions in spectral data across studies may arise from solvent effects or residual water. Always compare with literature from authoritative databases like NIST or PubChem .

Advanced Research Questions

Q. What strategies mitigate the oxidative degradation of this compound during storage?

Methodological Answer:

- Storage Conditions :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking (C18 column, 0.1% TFA in H₂O/MeCN). Degradation products include pyrimidine carboxylic acids (retention time ~12.3 min) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. Key parameters:

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics .

- Validation : Compare computed activation energies with experimental Arrhenius plots (e.g., for SNAr reactions with amines) .

Q. What experimental designs resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA-3 column (hexane:IPA 90:10) to separate enantiomers.

- X-ray Crystallography : Co-crystallize with tartaric acid derivatives to determine absolute configuration .

- Dynamic NMR : Detect diastereotopic protons in the propanol chain at low temperatures (-40°C in CDCl₃) .

Q. How can kinetic studies optimize the scalability of this compound synthesis?

Methodological Answer:

- Rate-Limiting Step Analysis : Use in-situ FTIR to monitor pyrimidine ring activation (time-resolved absorbance at 1650 cm⁻¹) .

- DOE (Design of Experiments) : Vary parameters (catalyst loading, temperature) to maximize space-time yield.

- Continuous Flow Systems : Improve heat transfer and reduce side reactions (e.g., using microreactors with residence time <10 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.